![molecular formula C6H5N B13969795 2-Azabicyclo[4.1.0]hepta-2,4,6-triene CAS No. 591245-14-6](/img/structure/B13969795.png)
2-Azabicyclo[4.1.0]hepta-2,4,6-triene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Azabicyclo[4.1.0]hepta-2,4,6-triene is a highly strained bicyclic compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which includes a nitrogen atom integrated into a bicyclic framework. The compound’s high strain energy and unique electronic properties make it a subject of extensive research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azabicyclo[4.1.0]hepta-2,4,6-triene typically involves the photolysis of phenyldiazomethane in cryogenic matrices. This process produces phenylcarbene, which then rearranges to form the desired bicyclic compound . The reaction conditions often require extremely low temperatures to stabilize the intermediate compounds and prevent rapid rearrangement.
Industrial Production Methods: Industrial production of this compound is challenging due to its high reactivity and instability. As a result, large-scale production methods are not well-established, and the compound is typically synthesized in small quantities for research purposes.
化学反応の分析
Types of Reactions: 2-Azabicyclo[4.1.0]hepta-2,4,6-triene undergoes various types of chemical reactions, including rearrangement reactions, oxidation, and substitution reactions. One notable reaction is its rearrangement via heavy-atom tunneling, which limits its lifetime and observability .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include fluorine substituents, which help stabilize the compound by slowing down the tunneling rearrangement . The reactions often require cryogenic conditions to maintain the stability of the compound.
Major Products: The major products formed from reactions involving this compound include cycloheptatetraene and other rearranged bicyclic compounds .
科学的研究の応用
2-Azabicyclo[4.1.0]hepta-2,4,6-triene has several scientific research applications due to its unique structure and reactivity. In chemistry, it serves as a key intermediate in the study of arylcarbenes and their rearrangement mechanisms . In biology and medicine, its derivatives are explored for potential pharmaceutical applications, particularly in the synthesis of novel compounds with therapeutic properties . Additionally, the compound’s unique electronic properties make it a subject of interest in materials science and nanotechnology.
作用機序
The mechanism of action of 2-Azabicyclo[4.1.0]hepta-2,4,6-triene primarily involves its rearrangement via heavy-atom tunneling. This process allows the compound to transition through a potential energy barrier, even if the energy is too low to overcome the barrier classically . The molecular targets and pathways involved in this mechanism are primarily related to the compound’s high strain energy and unique electronic configuration.
類似化合物との比較
- Bicyclo[4.1.0]hepta-2,4,6-triene
- 1H-bicyclo[3.1.0]-hexa-3,5-dien-2-one
- 6-cyano-2-oxa-7-azabicyclo[4.1.0]hept-3-en-1-yl acetate
Comparison: Compared to similar compounds, 2-Azabicyclo[4.1.0]hepta-2,4,6-triene is unique due to the presence of a nitrogen atom in its bicyclic framework. This structural feature contributes to its high strain energy and unique reactivity. Additionally, the compound’s ability to undergo heavy-atom tunneling rearrangement distinguishes it from other bicyclic compounds .
特性
CAS番号 |
591245-14-6 |
|---|---|
分子式 |
C6H5N |
分子量 |
91.11 g/mol |
IUPAC名 |
2-azabicyclo[4.1.0]hepta-2,4,6-triene |
InChI |
InChI=1S/C6H5N/c1-2-5-4-6(5)7-3-1/h1-4,6H |
InChIキー |
PFTLPJNGOLBBBM-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CC2N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


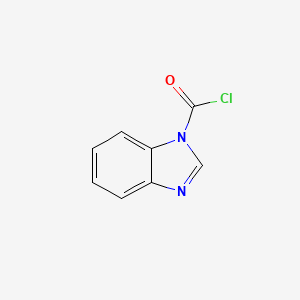


![1,2,3-Benzenetricarboxylic acid, 5-[3-methoxy-1-(methoxycarbonyl)-3-oxopropoxy]-4-(4,6,8-trimethyl-2-quinolinyl)-, trimethyl ester](/img/structure/B13969739.png)
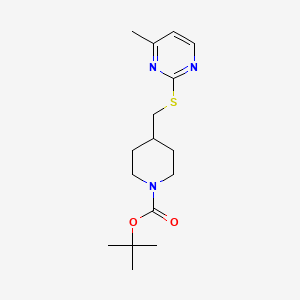
![1-Ethyl-2-(4-(ethylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B13969748.png)
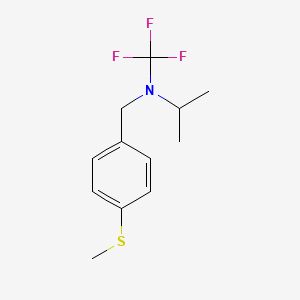

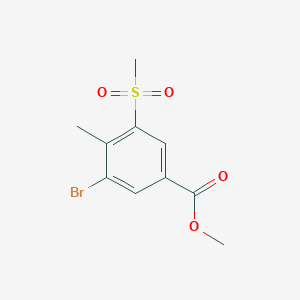
![2-(8-((Benzyloxy)carbonyl)-2,8-diazaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13969765.png)
![5-[4-(Hydroxymethyl)phenyl]-2-(ethyloxy)pyridine](/img/structure/B13969767.png)
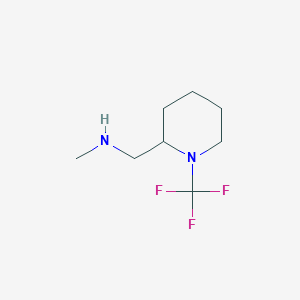
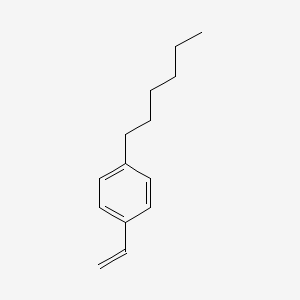
![ethyl 3-Methoxy-4a,10a-dihydropyrido[1,2-a]indole-10-carboxylate](/img/structure/B13969800.png)
